1-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
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Overview
Description
1-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is a compound belonging to the class of pyrazoline derivatives
Preparation Methods
The synthesis of 1-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one typically involves the cyclization of α,β-unsaturated ketones with hydrazine derivatives. One common method is the reaction of 3-(4-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one with hydrazine hydrate in the presence of acetic acid as a cyclizing agent . This reaction results in the formation of the pyrazoline ring, yielding the desired compound.
Chemical Reactions Analysis
1-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as cytochrome P450, by binding to the active site and preventing the enzyme from catalyzing its normal reactions . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
1-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one can be compared with other pyrazoline derivatives, such as:
1-[5-(4-ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one: Known for its potential as an antimicrobial agent.
1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one: Studied for its antimicrobial activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-19(23)21-18(13-7-9-16(26-2)10-8-13)12-17(20-21)14-5-4-6-15(11-14)22(24)25/h4-11,18H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZUZXNRDMJLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387280 |
Source
|
Record name | AC1MEWWO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4345-36-2 |
Source
|
Record name | AC1MEWWO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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